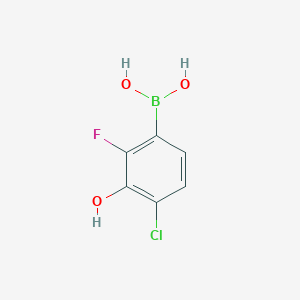

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

CAS No.: 1451393-13-7

Cat. No.: VC2843327

Molecular Formula: C6H5BClFO3

Molecular Weight: 190.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451393-13-7 |

|---|---|

| Molecular Formula | C6H5BClFO3 |

| Molecular Weight | 190.37 g/mol |

| IUPAC Name | (4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H |

| Standard InChI Key | CYFLEBLGQHFBBB-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)Cl)O)F)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)Cl)O)F)(O)O |

Introduction

Chemical Structure and Properties

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with three functional groups: a chloro group at position 4, a fluoro group at position 2, and a hydroxyl group at position 3. The boronic acid moiety (-B(OH)₂) is directly attached to the phenyl ring. This compound belongs to the broader class of arylboronic acids, which are important reagents in organic synthesis.

Physical Properties

The compound exists as a solid at room temperature, with physical properties typical of substituted phenylboronic acids. Its molecular formula is C₆H₅BClFO₃, consisting of a phenyl ring with the three aforementioned substituents and the boronic acid group. The presence of both electron-withdrawing groups (chloro and fluoro) and an electron-donating group (hydroxyl) creates an interesting electronic distribution across the molecule.

Structural Characteristics

The boronic acid functional group consists of a trivalent boron atom bonded to two hydroxyl groups, giving it distinctive Lewis acidic properties. The hydroxyl group at position 3 of the phenyl ring is capable of hydrogen bonding, which affects the compound's solubility and reactivity profiles. The halogens (chlorine and fluorine) introduce electronegativity and steric effects that influence the reactivity of both the boronic acid group and the aromatic ring.

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid typically follows established methods for preparing substituted arylboronic acids. These methods generally involve either:

-

Direct borylation of the corresponding halogenated precursor

-

Functional group manipulation of a pre-existing boronic acid derivative

-

Regioselective introduction of substituents onto a simpler boronic acid scaffold

Key Synthetic Routes

A potential synthetic route would involve starting with 3-hydroxy-4-chloro-2-fluorobenzene and introducing the boronic acid functionality through a metal-catalyzed borylation reaction. This could be achieved using:

-

Lithiation followed by treatment with a trialkyl borate and subsequent hydrolysis

-

Palladium-catalyzed borylation using bis(pinacolato)diboron

-

Copper-catalyzed borylation using diboron reagents

Purification Techniques

Purification of the final product typically requires specialized techniques due to the polarity introduced by both the hydroxyl and boronic acid groups. Common purification methods include:

-

Recrystallization from appropriate solvent systems

-

Silica gel chromatography using optimized eluent compositions

-

Conversion to a more easily purifiable derivative (such as a boronate ester) followed by deprotection

Chemical Reactivity

Reactivity of the Boronic Acid Moiety

The boronic acid group in this compound exhibits typical reactivity patterns of arylboronic acids, including:

-

Suzuki-Miyaura cross-coupling reactions with aryl and vinyl halides

-

Chan-Lam coupling with amines, phenols, and other nucleophiles

-

Oxidative transformations to yield phenols

-

Complexation with diols and other Lewis bases

Influence of Substituents

The reactivity of the boronic acid group is significantly influenced by the electronic effects of the chloro, fluoro, and hydroxyl substituents on the phenyl ring:

-

The electron-withdrawing halogens (Cl and F) enhance the Lewis acidity of the boron center

-

The hydroxyl group at position 3 can participate in directing reactions through hydrogen bonding

-

The combination of substituents creates a unique electronic environment that may modify standard reaction outcomes

Stability Considerations

The stability of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is affected by several factors:

-

Potential for protodeboronation (loss of the boronic acid group) under basic conditions

-

Susceptibility to oxidation, particularly in the presence of the hydroxyl group

-

Storage considerations typically include protection from moisture and air

Applications in Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound would be in Suzuki-Miyaura cross-coupling reactions, where it could serve as a nucleophilic partner for the formation of new carbon-carbon bonds. The unique substitution pattern offers opportunities for the synthesis of complex molecules with specific functional group arrangements.

Building Block for Medicinal Chemistry

The compound's structure makes it a potentially valuable building block in medicinal chemistry:

-

The hydroxyl group provides a handle for further functionalization

-

The halogen substituents (Cl, F) introduce metabolic stability and alter lipophilicity

-

The boronic acid group enables selective transformation into various functional groups

Material Science Applications

Functionalized arylboronic acids like 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid can serve as precursors for materials with specialized properties:

-

Components in the synthesis of conjugated polymers

-

Precursors for self-assembling materials through hydrogen bonding

-

Building blocks for sensors that utilize the Lewis acidic properties of the boron center

Biological Activity

Structure-Activity Relationships

The specific substitution pattern in this compound could confer unique biological interactions:

-

The hydroxyl group at position 3 may participate in hydrogen bonding with biological targets

-

The halogen substituents can engage in halogen bonding with proteins

-

The boronic acid group can form reversible covalent bonds with certain amino acid residues, such as serine and threonine

Analytical Characterization

Spectroscopic Properties

Characterization of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid would typically involve multiple spectroscopic techniques:

-

NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) to confirm structure and purity

-

Infrared spectroscopy to identify characteristic functional group absorptions

-

Mass spectrometry to determine molecular weight and fragmentation patterns

Chromatographic Analysis

Analytical methods for monitoring reactions involving this compound would include:

-

HPLC analysis with UV detection

-

Thin-layer chromatography with appropriate visualization methods

-

Gas chromatography (likely after derivatization)

X-ray Crystallography

X-ray crystallographic analysis, if available, would provide definitive structural information including:

-

Bond lengths and angles

-

Hydrogen bonding patterns in the solid state

-

Conformational preferences of the substituents

Comparative Analysis

Comparison with Related Compounds

Table 1: Comparison of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid with related boronic acids

| Property | 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 4-Chloro-2-fluoro-3-propoxyphenylboronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BClFO₃ | C₇H₇BClFO₃ | C₉H₁₁BClFO₃ |

| Functional Group at Position 3 | Hydroxyl (-OH) | Methoxy (-OCH₃) | Propoxy (-OCH₂CH₂CH₃) |

| Hydrogen Bonding Capacity | Higher | Lower | Lower |

| Expected Solubility in Polar Solvents | Higher | Moderate | Lower |

| Lewis Acidity of Boron | Higher | Moderate | Moderate |

| Synthetic Utility | Moderate to High | High | High |

Structure-Property Relationships

The presence of a hydroxyl group versus alkoxy groups (as in related compounds) significantly affects the chemical and physical properties:

-

Enhanced hydrogen bonding capability

-

Different solubility profile

-

Modified reactivity in coupling reactions

-

Altered biological interactions

Research Opportunities

Synthetic Methodology Development

The synthesis and functionalization of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid present several research opportunities:

-

Development of more efficient synthetic routes

-

Selective functionalization of the hydroxyl group

-

Novel cross-coupling methodologies that exploit the unique substitution pattern

Medicinal Chemistry Explorations

The compound's structure suggests potential applications in drug discovery:

-

As a building block for compounds targeting specific biological pathways

-

In the development of boron-containing therapeutics

-

For the preparation of fluorinated and chlorinated drug candidates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume